Molidustat

描述

莫利司塔是一种口服缺氧诱导因子脯氨酰羟化酶抑制剂,主要诱导肾脏产生促红细胞生成素。 它主要用于治疗慢性肾脏病相关的贫血 . 莫利司塔通过增加内源性促红细胞生成素水平来刺激血红蛋白和红细胞的生成 .

准备方法

莫利司塔的制备方法涉及合成路线和反应条件,这些通常是制造公司的专有技术。 已知莫利司塔是通过一系列化学反应合成的,这些反应包括其核心结构的形成以及随后的功能化,以实现所需的药理特性 . 工业生产方法可能涉及优化这些合成路线,以确保最终产品的高收率和纯度。

化学反应分析

莫利司塔会经历各种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂,它们促进所需的转化。 这些反应形成的主要产物通常是中间体,这些中间体经过进一步加工以生成最终的活性药物成分 .

科学研究应用

Summary of Clinical Trials

Molidustat has undergone extensive clinical evaluation through multiple phases of trials:

- Phase 2b Studies : These studies assessed the efficacy and safety of this compound over 16 weeks in patients with anemia due to CKD. The results indicated that this compound effectively increased hemoglobin levels compared to placebo.

- Phase 3 Studies : A series of phase 3 trials, including the MIYABI program, further established the long-term efficacy and safety of this compound in both dialysis and non-dialysis patients.

The following table summarizes key findings from these trials:

| Study Phase | Patient Group | Treatment Duration | Hemoglobin Increase (g/dL) | Adverse Events (%) |

|---|---|---|---|---|

| Phase 2b | Non-dialysis | 16 weeks | 1.4 - 2.0 | 85.6 |

| Phase 3 | Non-dialysis | Up to 36 months | Maintained within target | 85.6 |

| Phase 3 | Dialysis | Up to 36 months | Maintained within target | 91.2 |

Long-term Efficacy and Safety

This compound has demonstrated a favorable safety profile over long-term use. In studies lasting up to 36 months, it was well tolerated, with adverse event rates comparable to those seen with traditional treatments like darbepoetin and epoetin .

Case Studies

- Study on Non-Dialysis Patients : In a multicenter study involving 164 patients not on dialysis, this compound treatment resulted in mean hemoglobin levels stabilizing within the target range (10.0–12.0 g/dL) over the treatment period .

- Study on Dialysis Patients : Another study focused on patients undergoing hemodialysis showed similar efficacy, with this compound maintaining hemoglobin levels effectively while presenting a comparable adverse event profile to epoetin .

- Japanese Patient Cohort : A specific study conducted in Japan highlighted that this compound maintained hemoglobin levels within the desired range in over half of the treated patients, demonstrating high tolerability with no reported deaths during the trial .

作用机制

莫利司塔通过竞争性地可逆地抑制缺氧诱导因子脯氨酰羟化酶来发挥作用。这种抑制稳定了缺氧诱导因子,从而增加了促红细胞生成素基因的转录。 促红细胞生成素水平升高刺激血红蛋白和红细胞的生成,从而解决贫血问题 .

相似化合物的比较

莫利司塔与其他缺氧诱导因子脯氨酰羟化酶抑制剂,如罗沙司他和达普罗司他进行比较。这些化合物具有相似的作用机制,但在药代动力学特征、给药方案和临床疗效方面有所不同。 莫利司塔在其特定的分子结构和与其他类似化合物相比更少的副作用潜力方面独具特色 .

生物活性

Molidustat (BAY 85-3934) is a selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) that has garnered attention for its potential therapeutic applications, particularly in the treatment of renal anemia and its immunomodulatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and implications for future therapies.

This compound functions by stabilizing HIF-α subunits, which are crucial for the regulation of various genes involved in erythropoiesis and metabolic adaptation to hypoxia. By inhibiting prolyl hydroxylase enzymes, this compound prevents the degradation of HIF-α, leading to increased production of erythropoietin (EPO) and other HIF-target genes. This mechanism mimics the physiological response to low oxygen levels, enhancing erythropoiesis without the hypertensive effects typically associated with recombinant EPO therapies.

Key Mechanisms:

- Erythropoiesis Stimulation : this compound increases endogenous EPO levels in a dose-dependent manner, promoting red blood cell production.

- Cytokine Modulation : It influences immune responses by modulating cytokine release in macrophages, particularly in the context of infections like tuberculosis.

Efficacy in Renal Anemia

This compound has been evaluated in multiple clinical trials for its efficacy in treating anemia associated with chronic kidney disease (CKD). The DIALOGUE program encompassed several phase IIb studies that assessed its safety and effectiveness compared to traditional therapies.

| Study | Population | Efficacy Endpoint | Results |

|---|---|---|---|

| DIALOGUE 1 | Anemic CKD patients (n=121) | Change in hemoglobin levels | Increase of 1.4–2.0 g/dL with this compound |

| MIYABI Trials | Dialysis and non-dialysis CKD patients | Efficacy vs. darbepoetin alfa | This compound showed non-inferiority in maintaining hemoglobin levels |

In these studies, this compound demonstrated a significant increase in hemoglobin levels while maintaining safety profiles comparable to existing therapies like darbepoetin alfa .

Immunological Effects

Recent studies have explored this compound's role in enhancing macrophage activity against pathogens such as Mycobacterium tuberculosis (Mtb). Research indicates that this compound stabilizes HIF, leading to:

- Reduced Cytokine Release : Lower levels of TNFα and IL-10 were observed in Mtb-infected macrophages treated with this compound.

- Enhanced Antimicrobial Activity : The stabilization of HIF led to increased expression of antimicrobial peptides and enhanced macrophage function against intracellular bacteria .

Veterinary Applications

A recent study investigated the effects of this compound on erythropoiesis in healthy cats. The results indicated:

- Significant increases in hematocrit levels within two weeks of treatment.

- Well-tolerated administration without adverse effects on blood pressure or overall health .

Implications for Host-Directed Therapies

The findings from both human and animal studies suggest that this compound may serve as a promising candidate for host-directed therapies not only for anemia but also for enhancing immune responses against infectious diseases .

属性

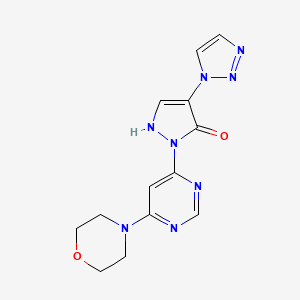

IUPAC Name |

2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMBOKOTALXLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151089 | |

| Record name | Molidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154028-82-6 | |

| Record name | Molidustat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molidustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molidustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLIDUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。